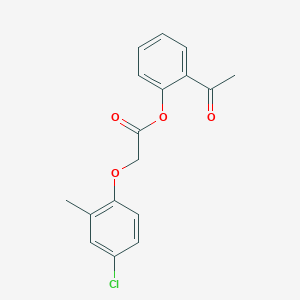
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory cytokines and reactive oxygen species. By inhibiting the activity of these enzymes, N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea reduces the production of these harmful molecules.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea in lab experiments is its low toxicity. N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been found to be relatively safe and non-toxic in animal studies. Another advantage is its high solubility in organic solvents, which makes it easy to use in various assays. However, one of the limitations of using N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea is its low water solubility, which makes it difficult to use in aqueous-based assays.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapeutic agent. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea and its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 2-methylphenylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce the production of inflammatory cytokines and reactive oxygen species.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-4-2-3-5-14(11)18-15(19)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBBTWZOSWMKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
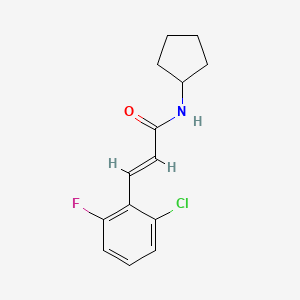

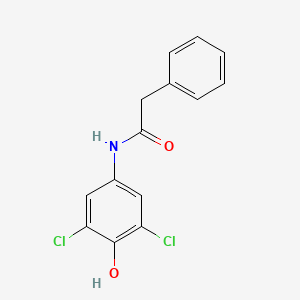

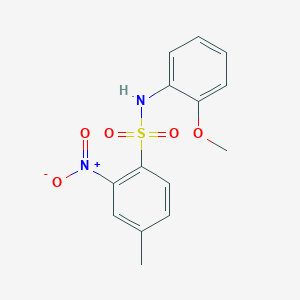
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
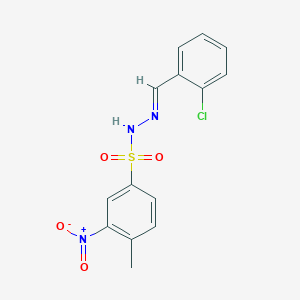
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)
